![molecular formula C12H9ClF3N3OS B12610072 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide CAS No. 918341-69-2](/img/structure/B12610072.png)
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiazole ring, an aniline derivative, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-Chloro-4-(trifluoromethyl)aniline: Another aniline derivative with similar structural features.
2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid: A related compound with a different functional group.
Uniqueness
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a thiazole ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
918341-69-2 |
|---|---|
分子式 |
C12H9ClF3N3OS |
分子量 |
335.73 g/mol |
IUPAC名 |
2-[2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C12H9ClF3N3OS/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-19-7(5-21-11)4-10(17)20/h1-3,5H,4H2,(H2,17,20)(H,18,19) |
InChIキー |
QEUGLHNXEXVZJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)N)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
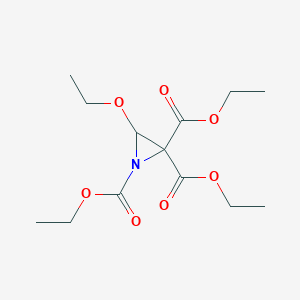
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
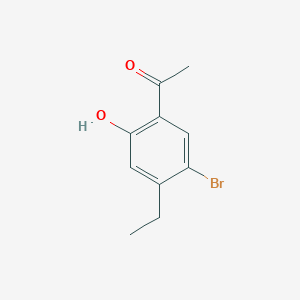
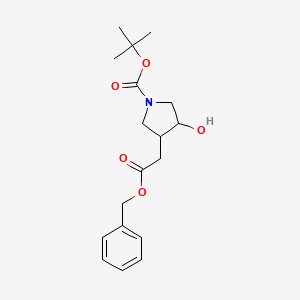
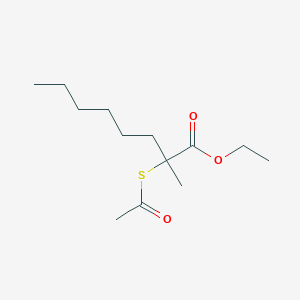
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
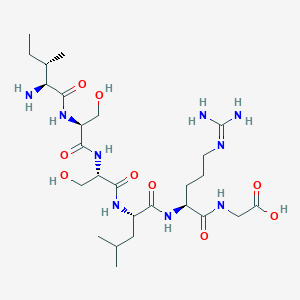
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
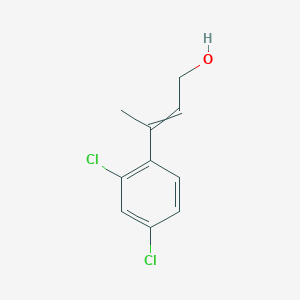
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
